ML327 is a small molecule identified through a medicinal chemistry approach as a potential modulator of Epithelial-to-Mesenchymal Transition (EMT) [, ]. EMT is a cellular process involved in various biological phenomena, including embryonic development, wound healing, and cancer progression. In cancer, EMT is associated with increased invasiveness, metastasis, and resistance to therapy. ML327 has shown promise in preclinical studies for its ability to partially reverse EMT and inhibit tumor cell growth and migration.
The synthesis of ML327 is described in detail in [, ]. The synthetic route involves a multistep process, which starts with readily available starting materials and utilizes standard organic chemistry reactions to arrive at the final compound. The detailed synthetic procedure and characterization data are available in the respective publications.
ML327 consists of three main structural components: a 5-phenylisoxazole-3-carboxamide core, a propyl linker, and a 2-hydroxynicotinamide moiety [, ]. The spatial arrangement and interactions between these components are likely crucial for its biological activity. Computational modeling and structure-activity relationship studies could further elucidate the key structural features responsible for ML327's observed effects.
For example, ML327 treatment has been linked to: * Global changes in histone modifications: This suggests potential interference with epigenetic regulation of gene expression [].* Modulation of Hepatocyte Nuclear Factor 4α (HNF4α) activity: HNF4α emerged as a significant upstream regulator of genes affected by ML327, suggesting a role for this transcription factor in its mechanism of action [].* Downregulation of cFLIPS: This anti-apoptotic protein contributes to the resistance to apoptosis often observed in cells undergoing EMT. ML327-mediated downregulation of cFLIPS might contribute to its ability to sensitize cancer cells to apoptosis-inducing agents []. * Inhibition of junction protein endocytosis and activation of Src and AKT signaling: These effects contribute to the barrier-protective effects of ML327 in intestinal epithelial cells [].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: